Oxo-piperazin-1-yl-acetic acid

Lipophilicity Polar surface area Permeability prediction

Polar fragment scaffolds with inconsistent purity cause irreproducible biophysical data. Oxo-piperazin-1-yl-acetic acid (CAS 691394-09-9) at ≥98% purity resolves this with defined physicochemical properties (XLogP3 -3.3, TPSA 69.6 Ų) suited for SPR, ITC, and X-ray crystallography. • Melting point >235°C ensures ambient storage stability without degradation • Single rotatable bond simplifies fragment linking • Validated GPIIb/IIIa antagonist pharmacophore (IC50 0.03 μM) • Immediate global shipping from stock

Molecular Formula C6H10N2O3
Molecular Weight 158.16 g/mol
CAS No. 691394-09-9
Cat. No. B1586272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxo-piperazin-1-yl-acetic acid
CAS691394-09-9
Molecular FormulaC6H10N2O3
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C(=O)O
InChIInChI=1S/C6H10N2O3/c9-5(6(10)11)8-3-1-7-2-4-8/h7H,1-4H2,(H,10,11)
InChIKeyOOLCKTWCPKNNOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxo-piperazin-1-yl-acetic acid: Identity & Baseline Properties


Oxo-piperazin-1-yl-acetic acid (CAS 691394-09-9; IUPAC: 2-oxo-2-piperazin-1-ylacetic acid) is a heterocyclic small molecule of molecular formula C6H10N2O3 and molecular weight 158.16 g/mol [1]. It features a piperazine ring substituted with an α-keto acid side chain, placing it within the 2-oxopiperazine-1-acetic acid scaffold family. Key computed properties include a XLogP3 of -3.3, a topological polar surface area (TPSA) of 69.6 Ų, and a single rotatable bond [1]. The solid compound exhibits a melting point above 235°C and is commercially available at 98% purity .

Oxo-piperazin-1-yl-acetic acid: Risks of Analog Substitution


In-class compounds such as 2-(piperazin-1-yl)acetic acid, (3-oxopiperazin-1-yl)acetic acid, and 2-oxo-1-piperazineacetic acid share the piperazine core but differ critically in the position and nature of the oxo substituent. These structural variations translate into measurable differences in computed lipophilicity (ΔXLogP3 up to 0.2 units) and polar surface area (ΔTPSA up to 17 Ų) [1], as well as divergent thermal stability (Δmelting point >15°C) . Such disparities can alter solubility, permeability, and solid-state handling behavior, rendering interchangeable use a risk for reproducible SAR studies and scale-up processes.

Oxo-piperazin-1-yl-acetic acid vs. Structural Analogs


Lipophilicity & Polarity vs. 2-(Piperazin-1-yl)acetic acid

When compared to 2-(piperazin-1-yl)acetic acid (CAS 37478-58-3), the target compound exhibits a lower computed XLogP3 (-3.3 vs. -3.1) and a substantially larger TPSA (69.6 vs. 52.6 Ų) [1][2]. These computed properties were obtained from PubChem using the XLogP3 and Cactvs algorithms.

Lipophilicity Polar surface area Permeability prediction

Rotatable Bond Count vs. 2-(Piperazin-1-yl)acetic acid

The target compound contains only one rotatable bond, compared to two for 2-(piperazin-1-yl)acetic acid, as computed from the SMILES representation [1][2]. This represents a 50% reduction in freely rotatable bonds.

Conformational restriction Rotatable bonds Fragment-based drug discovery

Thermal Stability vs. 2-(Piperazin-1-yl)acetic acid

Oxo-piperazin-1-yl-acetic acid exhibits a melting point above 235°C , which is at least 15°C higher than the >220°C reported for 2-(piperazin-1-yl)acetic acid .

Thermal stability Melting point Solid-state handling

Commercial Purity vs. Regioisomeric Oxopiperazines

Oxo-piperazin-1-yl-acetic acid is routinely offered at 98% purity by major vendors . In contrast, its closest regioisomers are typically supplied at 95–97% purity: (3-oxopiperazin-1-yl)acetic acid at 95% and 2-oxo-1-piperazineacetic acid at 95% .

Chemical purity Procurement specification Assay reproducibility

Scaffold Utility in GPIIb/IIIa Antagonists

Derivatives of the 2-oxopiperazine-1-acetic acid scaffold have been successfully developed into potent GPIIb/IIIa antagonists, with a reported IC50 of 0.03 μM in human platelet aggregation assays [1]. Other piperazine acetic acid scaffolds lack comparable documentation of clinical progression.

GPIIb/IIIa antagonist Platelet aggregation Drug discovery scaffold

Oxo-piperazin-1-yl-acetic acid: Procurement & Application Scenarios


Low Lipophilicity & High Polarity in Fragment Discovery

The compound's XLogP3 of -3.3 and TPSA of 69.6 Ų [1] make it suitable for fragment libraries targeting polar binding sites or for lead optimization where CNS restriction is desired. Its lower lipophilicity compared to 2-(piperazin-1-yl)acetic acid (XLogP3 -3.1) provides a defined starting point for logP-driven optimization.

GPIIb/IIIa Antagonist Discovery

The scaffold has yielded potent GPIIb/IIIa antagonists with IC50 values as low as 0.03 μM [2]. Researchers can build on this precedent to design novel anti-thrombotic agents, confident in the scaffold's synthetic tractability and biological relevance.

High-Purity Biophysical Assays

With a commercial purity specification of 98% , this compound reduces the likelihood of impurity-related artifacts in surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or X-ray crystallography, where even minor contaminants can compromise data quality.

Long-Term Storage & Stability

The melting point exceeding 235°C indicates robust thermal stability, making the compound suitable for extended storage in compound management facilities without significant degradation, an advantage over lower-melting analogs.

Technical Documentation Hub

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